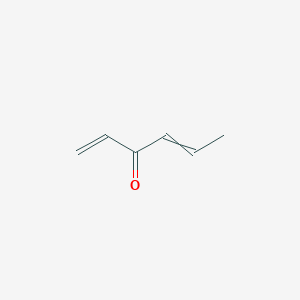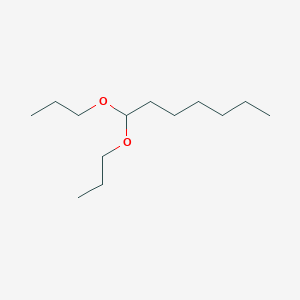
1,1-Dipropoxyheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dipropoxyheptane: is an organic compound with the molecular formula C13H28O2 . It is also known by other names such as Heptanal-dipropylacetal and Oenanthol-dipropylacetal . This compound is characterized by its two propoxy groups attached to the first carbon of a heptane chain. It is a colorless liquid with a density of 0.844 g/cm³ and a boiling point of 229.6°C at 760 mmHg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,1-Dipropoxyheptane can be synthesized through the acetalization of heptanal with propanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction is as follows:
Heptanal+2PropanolAcid Catalystthis compound+Water
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is common to drive the reaction to completion. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions:
1,1-Dipropoxyheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid and propanal.
Reduction: Reduction reactions can convert it back to heptanal and propanol.
Substitution: The propoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Heptanoic acid and propanal.
Reduction: Heptanal and propanol.
Substitution: Various alkoxy-heptane derivatives depending on the substituent used.
Applications De Recherche Scientifique
1,1-Dipropoxyheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals.
Biology: The compound can be used in studies involving lipid metabolism and enzymatic reactions.
Medicine: Research into its potential as a drug intermediate or in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor
Mécanisme D'action
The mechanism of action of 1,1-Dipropoxyheptane involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism. The propoxy groups can be cleaved enzymatically, releasing heptanal and propanol, which can then enter metabolic pathways. The exact molecular targets and pathways depend on the specific biological context .
Comparaison Avec Des Composés Similaires
1,1-Dimethoxyheptane: Similar structure but with methoxy groups instead of propoxy groups.
1,1-Diethoxyheptane: Contains ethoxy groups instead of propoxy groups.
1,1-Dibutoxyheptane: Contains butoxy groups instead of propoxy groups.
Uniqueness:
1,1-Dipropoxyheptane is unique due to its specific propoxy groups, which confer distinct physical and chemical properties. Compared to its analogs, it has a higher boiling point and different reactivity patterns due to the longer alkyl chains .
Propriétés
Numéro CAS |
6290-36-4 |
|---|---|
Formule moléculaire |
C13H28O2 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1,1-dipropoxyheptane |
InChI |
InChI=1S/C13H28O2/c1-4-7-8-9-10-13(14-11-5-2)15-12-6-3/h13H,4-12H2,1-3H3 |
Clé InChI |
NBPQSTOYCABCNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




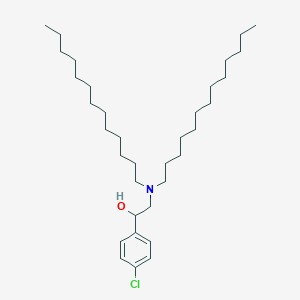

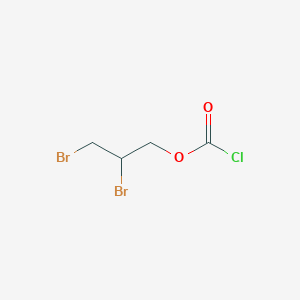
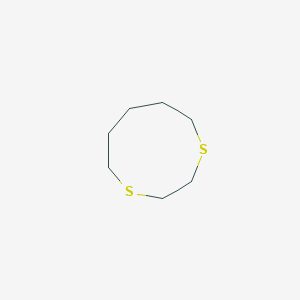
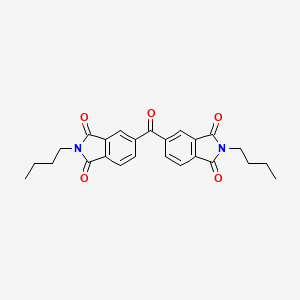
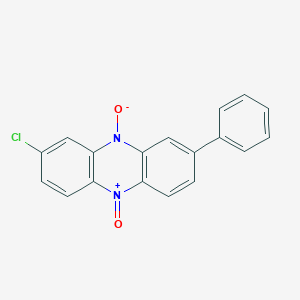
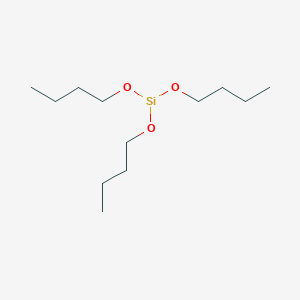

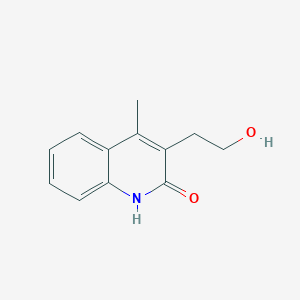

![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
